molecular formula C9H11BrO4S B13866451 5-Bromo-2-methoxybenzyl methanesulfonate

5-Bromo-2-methoxybenzyl methanesulfonate

Cat. No.: B13866451
M. Wt: 295.15 g/mol
InChI Key: YGCXGYYNSMFPMA-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzyl methanesulfonate is a brominated aromatic compound featuring a methoxy group at the 2-position and a methanesulfonate ester group attached to the benzyl moiety. This structure renders it a reactive intermediate in organic synthesis, particularly in alkylation reactions or as a precursor in pharmaceutical and materials science applications. The bromine substituent enhances electrophilic reactivity, while the methoxy group modulates electronic effects on the aromatic ring.

Properties

Molecular Formula

C9H11BrO4S

Molecular Weight

295.15 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)methyl methanesulfonate

InChI

InChI=1S/C9H11BrO4S/c1-13-9-4-3-8(10)5-7(9)6-14-15(2,11)12/h3-5H,6H2,1-2H3

InChI Key

YGCXGYYNSMFPMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)COS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzyl methanesulfonate typically involves the reaction of 5-Bromo-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.

    Oxidation: Products include 5-Bromo-2-methoxybenzaldehyde and 5-Bromo-2-methoxybenzoic acid.

    Reduction: Products include 5-Bromo-2-methoxybenzyl alcohol.

Scientific Research Applications

5-Bromo-2-methoxybenzyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the benzyl carbon. This property makes it useful in various synthetic applications, where it can be used to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

Structural Differences :

  • MMS (CH₃SO₃CH₃) is a simple alkyl methanesulfonate, lacking aromatic substituents.
  • 5-Bromo-2-methoxybenzyl methanesulfonate incorporates a brominated benzyl group, increasing molecular weight and steric bulk.

Lead Methanesulfonate

Structural Differences :

  • Lead methanesulfonate (Pb(CH₃SO₃)₂) is a metal salt, contrasting with the organic ester structure of the target compound.

Physicochemical and Toxicological Properties :

  • Lead methanesulfonate is a corrosive liquid, forming toxic sulfur oxides upon decomposition .
  • The target compound, as a solid organic ester, is likely less volatile but may pose risks due to bromine content or sulfonate reactivity.
  • Lead methanesulfonate causes acute neurotoxicity and respiratory irritation, whereas the organic derivative’s hazards would depend on its metabolic breakdown products .

5-Bromo-2-Methylbenzenesulfonamide

Structural Differences :

  • This compound (C₇H₈BrNO₂S) replaces the methanesulfonate ester with a sulfonamide group, altering solubility and reactivity.

Functional Properties :

  • Sulfonamides are often bioactive, serving as enzyme inhibitors or antimicrobial agents. The methanesulfonate ester, in contrast, is more reactive in alkylation.
  • The bromine and methyl groups in both compounds enhance lipophilicity, but the sulfonamide’s hydrogen-bonding capacity may improve aqueous solubility compared to the ester .

Data Table: Comparative Analysis

Compound Molecular Formula Molar Mass (g/mol) Physical State Key Applications Toxicity Profile
This compound C₉H₁₁BrO₄S 295.15 Solid Organic synthesis, alkylating agent Likely irritant; limited data
Methyl methanesulfonate (MMS) C₂H₆O₃S 110.13 Liquid DNA damage studies Genotoxic, p53 activator at 200 μM
Lead methanesulfonate Pb(CH₃SO₃)₂ 461.42 Liquid Industrial electroplating Neurotoxic, corrosive
5-Bromo-2-methylbenzenesulfonamide C₇H₈BrNO₂S 250.11 Solid Pharmaceutical intermediates Sulfonamide-specific toxicity

Key Research Findings

  • Reactivity : Bromine and methoxy substituents in the target compound likely reduce alkylation rates compared to MMS due to steric and electronic effects, though this requires experimental validation.
  • Toxicity : While MMS and lead methanesulfonate have well-documented toxicities (DNA damage and metal toxicity, respectively), the brominated benzyl derivative’s risks may arise from bromine release or metabolic activation .
  • Synthetic Utility : The target compound’s stability as a solid may offer advantages in storage and handling over liquid analogs like MMS or lead salts.

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